3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a fused bicyclic compound comprising a pyrrolo-isoxazole core substituted with a 5-chlorothiophene moiety. The structure features a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole ring system, where the thiophene group introduces aromatic and electronic diversity.
Properties
Molecular Formula |
C9H7ClN2OS |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
3-(5-chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-2-1-6(14-7)8-5-3-4-11-9(5)13-12-8/h1-2,11H,3-4H2 |
InChI Key |
YTICBPKAOSAYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation of the cycloadducts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a heterocyclic structure comprised of an isoxazole ring fused to a pyrrole-like system, with a chlorothiophene substituent enhancing its chemical reactivity and biological activity. The typical synthesis involves nucleophilic substitution reactions where the chlorothiophenyl group can be replaced by various nucleophiles, leading to a range of derivatives that can be explored for different applications.
Biological Activities
Research indicates that 3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits notable biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The thiophene moiety may enhance interactions with microbial membranes, increasing permeability and leading to cell death.
- Antitumor Properties : Similar isoxazole derivatives have been investigated for their potential to inhibit tumor growth in cancer cell lines. Mechanisms often involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Isoxazole derivatives are known for their ability to modulate inflammatory pathways. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), thus reducing pro-inflammatory cytokine levels.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various isoxazole derivatives, this compound was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the presence of the chlorothiophene group was crucial for enhancing antimicrobial efficacy.
Case Study 2: Antitumor Activity
A controlled study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results demonstrated that it exhibited low micromolar IC50 values, indicating potent antitumor activity. The proposed mechanism involved apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit malate synthase in Mycobacterium tuberculosis by binding to the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of dihydropyrrolo-isoxazole derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Core Structure | Substituents | Key Structural Features |
|---|---|---|---|
| 3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (Target) | Pyrrolo[3,2-d]isoxazole | 5-Chlorothiophene | Thiophene-linked fused bicyclic system |
| 5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole | Pyrrolo[3,4-c]isoxazole | 4-Chlorophenyl, isopropyl | Chlorophenyl substituent; 8-membered fused ring |
| 3-(5-Bromothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole | Pyrrolo[3,2-d]isoxazole | 5-Bromothiophene | Bromine substitution on thiophene |
Key Observations :
- Ring Position : The target compound’s pyrrolo[3,2-d]isoxazole core differs from the pyrrolo[3,4-c]isoxazole in the analog from , leading to distinct ring fusion angles and molecular conformations .
- Substituent Effects : The 5-chlorothiophene group in the target compound contrasts with the 4-chlorophenyl and bromothiophene substituents in analogs. Chlorine’s electronegativity and smaller atomic radius compared to bromine may influence electronic properties and binding affinities .
Fungicidal Activity
- The analog 5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole () exhibits fungicidal activity against plant pathogens, attributed to its bicyclic isoxazole framework and chlorophenyl group. The dihedral angle (25.0°) between the fused ring and phenyl group optimizes intermolecular interactions, enhancing bioactivity .
- Target Compound : While direct data on fungicidal activity is unavailable, the thiophene moiety may confer improved lipophilicity and membrane permeability compared to phenyl-substituted analogs.
Biological Activity
3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements of thiophene and isoxazole, contributing to its biological properties. The presence of the chlorothiophenyl group is significant for its interaction with biological targets.
Antithrombotic Effects
Research indicates that derivatives of chlorothiophene-isoxazoles exhibit strong antithrombotic effects. Specifically, compounds similar to this compound have been identified as reversible inhibitors of coagulation factors Xa and thrombin. These properties suggest potential applications in treating thromboembolic diseases and cardiovascular disorders .
Inhibition of Serine Proteases
Another study highlights the role of multisubstituted aromatic compounds, including those related to this pyrroloisoxazole derivative, as inhibitors of serine proteases. This mechanism is critical in various physiological processes and disease states, indicating a broader therapeutic potential .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Antithrombotic Activity : A study involving chlorothiophene derivatives showed significant inhibition of thrombin activity in vitro. This suggests that this compound could have similar effects .
- Serine Protease Inhibition : Inhibitory assays demonstrated that related compounds effectively reduced serine protease activity in various assays, indicating potential clinical applications in managing conditions characterized by excessive protease activity .
- Neuropharmacological Insights : Research into pyrazoline derivatives revealed alterations in behavioral responses in animal models, suggesting that similar structural motifs may influence neurochemical pathways .
Comparative Analysis
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antithrombotic effects | Inhibition of factor Xa and thrombin |
| Related chlorothiophene derivatives | Inhibition of serine proteases | Competitive inhibition |
| Pyrazoline derivatives | Neuropharmacological effects | Modulation of neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
